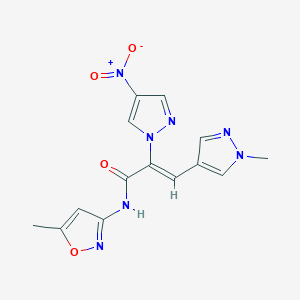![molecular formula C15H13NO4 B5420006 4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5420006.png)
4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science. MPP is a derivative of isoxazolone, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom in the ring.
作用机制
The mechanism of action of 4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to modulate the expression of several genes involved in inflammation and cancer. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to increase the expression of pro-apoptotic proteins such as p53 and Bax, while decreasing the expression of anti-apoptotic proteins such as Bcl-2.
实验室实验的优点和局限性
4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Finally, the synthesis of new derivatives of this compound could lead to the development of compounds with improved properties and potential applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of new drugs and a better understanding of its biological effects.
合成方法
The synthesis of 4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone involves the condensation reaction of 3-methoxy-4-hydroxybenzaldehyde and 3-methyl-5(4H)-isoxazolone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide at elevated temperatures. The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been found to inhibit the growth of several cancer cell lines such as human breast cancer cells and human colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-4-7-19-13-6-5-11(9-14(13)18-3)8-12-10(2)16-20-15(12)17/h1,5-6,8-9H,7H2,2-3H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCZPNATUZLPNN-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5419949.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419952.png)
![2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5419959.png)
![1-allyl-4-[2-(2,3-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5419966.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5419974.png)
![1-({1-[(6-piperidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5419978.png)
![{1-[2-(allyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5419982.png)
![ethyl 5-(2-furyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419989.png)
![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5419994.png)

![ethyl 1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5420029.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)